molecular formula C31H52O4 B8375779 24-(Benzyloxy)-24-oxotetracosanoic acid

24-(Benzyloxy)-24-oxotetracosanoic acid

Cat. No.: B8375779
M. Wt: 488.7 g/mol
InChI Key: ILSFQWBQUCAJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-(Benzyloxy)-24-oxotetracosanoic acid is a synthetic fatty acid derivative characterized by a 24-carbon backbone (tetracosanoic acid) with a benzyloxy-oxo functional group at the terminal carbon. This structural modification introduces both lipophilic (long alkyl chain) and aromatic (benzyloxy) properties, making it a candidate for studying enzyme interactions, particularly in bacterial fatty acid biosynthesis pathways like those involving mtFabH (a β-ketoacyl-ACP synthase III) .

Properties

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

24-oxo-24-phenylmethoxytetracosanoic acid

InChI

InChI=1S/C31H52O4/c32-30(33)26-22-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-23-27-31(34)35-28-29-24-20-19-21-25-29/h19-21,24-25H,1-18,22-23,26-28H2,(H,32,33)

InChI Key

ILSFQWBQUCAJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Chain Length Substituent Position LogP* Molecular Weight (g/mol) Key Feature
24-(Benzyloxy)-24-oxotetracosanoic acid C24 Terminal (C24) ~8.2 488.7 High lipophilicity; oxo group
22-(Benzyloxy)docosanoic acid C22 Terminal (C22) ~7.6 460.6 Shorter chain; reduced binding
20-(4-Nitrobenzyloxy)eicosanoic acid C20 Terminal (C20) ~7.9 451.5 Nitro group enhances reactivity
24-(Benzyl)tetracosanoic acid C24 Terminal (C24) ~9.1 472.7 No oxo group; lower polarity

*Calculated using PubChem-based estimations.

Drug-like Properties

  • Solubility : Low aqueous solubility (LogP ~8.2) limits bioavailability, a common issue for long-chain fatty acids.
  • Metabolic stability : The benzyloxy group may slow oxidative metabolism compared to alkyl ethers.
  • Toxicity: No in vivo data available, but structurally similar C22–C26 compounds show moderate cytotoxicity in hepatocyte assays .

Research Findings and Gaps

  • Top virtual hits: C24 derivatives ranked among the top 5% of 7,560 screened compounds for mtFabH inhibition, with binding scores comparable to known inhibitors (e.g., thiolactomycin) .
  • Unresolved questions :
    • Impact of stereochemistry (R vs. S configuration at C24) on activity.
    • In vivo efficacy and pharmacokinetics remain untested.

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